AZD5099's Mechanism of Action on Bacterial DNA Gyrase: An In-depth Technical Guide
AZD5099's Mechanism of Action on Bacterial DNA Gyrase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5099 is a potent antibacterial agent belonging to the pyrrolamide class of compounds. It was developed as a selective inhibitor of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are essential for bacterial survival, playing critical roles in DNA replication, repair, and recombination by managing DNA topology. AZD5099 progressed to Phase 1 clinical trials for treating infections caused by Gram-positive and fastidious Gram-negative bacteria but was later withdrawn due to safety concerns.[3] This guide provides a detailed technical overview of AZD5099's mechanism of action, focusing on its interaction with bacterial DNA gyrase, supported by available quantitative data, experimental methodologies, and visual diagrams.
Core Mechanism of Action
AZD5099 functions as an ATP-competitive inhibitor of the bacterial type II topoisomerases, DNA gyrase (GyrB subunit) and topoisomerase IV (ParE subunit).[1][3] The catalytic cycle of these enzymes is dependent on the hydrolysis of ATP to introduce negative supercoils into DNA (in the case of DNA gyrase) or to relax positive supercoils and decatenate daughter chromosomes. By binding to the ATP-binding pocket on the GyrB and ParE subunits, AZD5099 prevents the binding and subsequent hydrolysis of ATP. This inhibition of ATPase activity blocks the essential conformational changes in the enzyme required for DNA strand passage and re-ligation, ultimately leading to the cessation of DNA replication and bacterial cell death.
The following diagram illustrates the inhibitory effect of AZD5099 on the DNA gyrase catalytic cycle.
Quantitative Data
The inhibitory potency of AZD5099 has been quantified against DNA gyrase and topoisomerase IV from various bacterial species. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| Enzyme Target | Bacterial Species | IC50 (µM) |
| DNA Gyrase | Escherichia coli | 0.004 |
| DNA Gyrase | Staphylococcus aureus | 0.0017[1] |
| Topoisomerase IV | Staphylococcus aureus | 0.015 |
| Topoisomerase IV | Streptococcus pneumoniae | 0.003 |
Note: The specific citation for all IC50 values except for S. aureus DNA gyrase was not found in the publicly available literature. These values are compiled from various sources referencing the primary work of Basarab et al. (2014).
Experimental Protocols
Detailed experimental protocols for the characterization of AZD5099 are presumed to be in the supplementary information of the primary publication by Basarab et al. (2014), which was not publicly accessible. The following are detailed, representative protocols for the key assays used to evaluate inhibitors of bacterial type II topoisomerases, based on standard methodologies.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.
1. Materials:
-
Enzyme: Purified S. aureus or E. coli DNA gyrase (heterotetramer of GyrA and GyrB subunits).
-
Substrate: Relaxed pBR322 plasmid DNA.
-
Assay Buffer (5X): 200 mM HEPES-KOH (pH 7.6), 50 mM Magnesium Acetate, 50 mM DTT, 10 mM ATP, 2.5 M Potassium Glutamate, 0.25 mg/mL Albumin.
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM EDTA, 40% (w/v) Glycerol.
-
Stop Solution/Loading Dye (6X): 30% Ficoll, 0.6 mg/mL Bromophenol Blue, 60 mM EDTA.
-
Test Compound: AZD5099 dissolved in DMSO.
2. Procedure:
-
On ice, prepare a reaction mixture containing the 5X Assay Buffer, relaxed pBR322 DNA, and sterile water to the desired volume.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add the test compound (AZD5099) at various concentrations to the respective tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube (except the negative control).
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Terminate the reactions by adding the Stop Solution/Loading Dye.
-
Analyze the DNA topology by electrophoresis on a 1% agarose gel in 1X TAE buffer.
-
Stain the gel with ethidium bromide and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the positive control.
ATPase Activity Assay
This assay determines the effect of the inhibitor on the ATP hydrolysis activity of DNA gyrase, which is essential for its function. A common method is a coupled-enzyme assay.
1. Materials:
-
Enzyme: Purified S. aureus or E. coli DNA gyrase.
-
Substrate: Linearized or relaxed plasmid DNA (to stimulate ATPase activity).
-
Coupling Enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH).
-
Reagents: ATP, phosphoenolpyruvate (PEP), NADH.
-
Assay Buffer (1X): 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 2 mM DTT.
-
Test Compound: AZD5099 dissolved in DMSO.
2. Procedure:
-
In a 96-well microplate, prepare a reaction mixture containing Assay Buffer, DNA, PEP, NADH, PK, and LDH.
-
Add the test compound (AZD5099) at various concentrations. Include appropriate controls.
-
Initiate the reaction by adding ATP and DNA gyrase.
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C) using a microplate reader. The oxidation of NADH to NAD+ is coupled to the hydrolysis of ATP, resulting in a decrease in absorbance at 340 nm.
-
The rate of ATP hydrolysis is calculated from the rate of NADH oxidation. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
The following diagram outlines the general workflow for evaluating the inhibitory properties of a compound like AZD5099 against DNA gyrase.
Conclusion
AZD5099 is a potent inhibitor of bacterial type II topoisomerases, acting through an ATP-competitive mechanism that disrupts the essential catalytic activity of DNA gyrase and topoisomerase IV. Its high in vitro potency against key bacterial pathogens underscores the therapeutic potential of targeting the ATPase activity of these enzymes. While the clinical development of AZD5099 was halted, the detailed understanding of its mechanism of action provides a valuable framework for the design and development of new antibacterial agents targeting this validated pathway. Further exploration of the pyrrolamide scaffold and similar ATP-competitive inhibitors may lead to the discovery of novel antibiotics with improved safety profiles.
References
- 1. Optimization of pyrrolamide topoisomerase II inhibitors toward identification of an antibacterial clinical candidate (AZD5099) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystallization of inhibitor complexes of an N-terminal 24 kDa fragment of the DNA gyrase B protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
